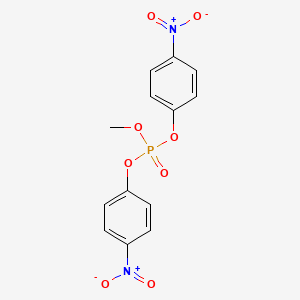

Bis(4-nitrophenyl)methyl phosphate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl bis(4-nitrophenyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N2O8P/c1-21-24(20,22-12-6-2-10(3-7-12)14(16)17)23-13-8-4-11(5-9-13)15(18)19/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQXGGQAHRFTLCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(OC1=CC=C(C=C1)[N+](=O)[O-])OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N2O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40229950 | |

| Record name | Bis(4-nitrophenyl)methyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40229950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

799-87-1 | |

| Record name | Bis(4-nitrophenyl)methyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000799871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(4-nitrophenyl)methyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40229950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization

Synthesis of Bis(4-nitrophenyl)methyl phosphate (B84403)

The creation of Bis(4-nitrophenyl)methyl phosphate, more accurately named Bis(4-nitrophenyl) methylphosphonate (B1257008), involves the formation of two phosphoester bonds to a central methylphosphonate core. chemspider.com The methodologies to achieve this are often extensions of general procedures for aryl phosphonate (B1237965) synthesis.

General Reaction Pathways and Reagents

The principal pathway for the synthesis of Bis(4-nitrophenyl) methylphosphonate involves the reaction of a suitable methylphosphonic acid derivative with two equivalents of 4-nitrophenol (B140041). A key and highly reactive starting material for this process is **methylphosphonic dichloride (CH₃P(O)Cl₂) **. sigmaaldrich.comwikipedia.org This compound, a white crystalline solid that melts slightly above room temperature, serves as an electrophilic phosphorus center. wikipedia.org

The general reaction can be depicted as the condensation of methylphosphonic dichloride with 4-nitrophenol, typically in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct.

Reaction Scheme:

CH₃P(O)Cl₂ + 2 HO-C₆H₄-NO₂ → CH₃P(O)(O-C₆H₄-NO₂)₂ + 2 HCl

Alternative synthetic strategies for forming aryl-phosphorus bonds exist and can be adapted for this synthesis. These include palladium-catalyzed cross-coupling reactions, which can couple H-phosphonates with aryl halides. organic-chemistry.org For instance, a palladium catalyst like Pd(PPh₃)₄ can facilitate the rapid cross-coupling of H-phosphonate diesters with aryl halides under microwave irradiation. organic-chemistry.org Another approach involves the reaction of diaryliodonium salts with phosphites under visible-light illumination. organic-chemistry.org

The synthesis of the precursor, methylphosphonic dichloride, can be achieved through the oxidation of methyldichlorophosphine (B1584959) (CH₃PCl₂) with an oxidizing agent like sulfuryl chloride (SO₂Cl₂). wikipedia.org It can also be produced by the chlorination of dimethyl methylphosphonate with thionyl chloride (SOCl₂), a reaction that can be catalyzed by various amines. wikipedia.org

A related synthesis for a similar compound, bis(4-nitrophenyl) carbonate, is achieved by reacting 4-nitrophenol with triphosgene (B27547) in the presence of a base like triethylamine. google.com This underscores the utility of 4-nitrophenol as a readily available nucleophile in these types of reactions.

Table 1: Key Reagents and Their Roles in Synthesis

| Reagent | Chemical Formula | Role in Synthesis |

| Methylphosphonic dichloride | CH₃P(O)Cl₂ | Electrophilic phosphorus source |

| 4-Nitrophenol | HO-C₆H₄-NO₂ | Nucleophile, forms the aryl ester linkage |

| Base (e.g., Triethylamine) | (C₂H₅)₃N | Acid scavenger (neutralizes HCl) |

| Palladium Catalyst (e.g., Pd(PPh₃)₄) | Pd(P(C₆H₅)₃)₄ | Catalyst for alternative cross-coupling reactions |

| Thionyl chloride | SOCl₂ | Chlorinating agent for precursor synthesis |

Optimization of Synthetic Yields and Purity

Optimizing the synthesis of aryl phosphonates like Bis(4-nitrophenyl) methylphosphonate is crucial for achieving high yields and purity, which are essential for subsequent research and applications. Several factors can be fine-tuned to improve the reaction outcome.

Catalyst and Reaction Conditions: For cross-coupling reactions, the choice of catalyst and ligands is paramount. For example, in the palladium-catalyzed synthesis of arylphosphonates, ligands such as Xantphos can be effective in combination with a palladium source like tris(dibenzylideneacetone)dipalladium. organic-chemistry.org The use of microwave irradiation has been shown to significantly accelerate these reactions, often leading to quantitative yields in minutes. organic-chemistry.org

Solvent and Temperature: The choice of solvent is critical and depends on the specific reaction pathway. For reactions involving methylphosphonic dichloride, a non-reactive polar organic solvent may be employed. google.com The reaction temperature is another key parameter to control, with many processes for preparing methylphosphonic dichloride operating at elevated temperatures, for instance, between 50 °C and 181 °C. google.com

Purification Techniques: Purification of the final product is essential to remove unreacted starting materials, byproducts, and catalysts. "Flash chromatography" on silica (B1680970) gel is a common and effective method for purifying organophosphorus compounds, including protected oligonucleoside methylphosphonates. nih.gov For crystalline products, recrystallization is a standard technique to achieve high purity. For example, in the synthesis of bis(4-nitrophenyl) carbonate, the crude product can be recrystallized from a mixed solvent system like toluene (B28343) and cyclohexane. chemicalbook.com

Table 2: Parameters for Synthetic Optimization

| Parameter | Considerations for Optimization |

| Catalyst System | Choice of metal (e.g., Palladium, Copper), ligand selection, and catalyst loading. |

| Reaction Conditions | Temperature control, reaction time, and use of microwave irradiation to enhance reaction rates. |

| Reagent Stoichiometry | Precise control of the ratio of reactants to minimize side products. |

| Solvent | Selection of an appropriate solvent to ensure solubility of reactants and facilitate the reaction. |

| Purification Method | Use of techniques like column chromatography, recrystallization, and distillation to isolate the pure product. |

Preparation of Analogues and Derivatives

The structural framework of this compound can be systematically modified to generate a library of analogues and derivatives. These modifications are often aimed at probing structure-activity relationships or improving the compound's properties for specific applications.

Methylphosphate and Methylphosphonate Derivatives

The core structure of this compound contains a methylphosphonate group. A close chemical cousin is the methylphosphate group. Phosphonates are often utilized as isosteric replacements for phosphates in medicinal chemistry. nih.govnih.gov The replacement of a phosphate ester oxygen with a carbon atom to form a phosphonate can lead to increased metabolic stability, as the carbon-phosphorus bond is generally more resistant to enzymatic cleavage than the oxygen-phosphorus bond. nih.gov

The synthesis of various aryl methylphosphonate esters has been reported. For example, a series of para-substituted phenacyl p-nitrophenyl methylphosphonates have been prepared by reacting p-nitrophenyl methylphosphonic acid with suitably substituted benzoyldiazomethanes. researchgate.net This highlights a pathway to introduce diversity on one of the aryl groups while maintaining the core methylphosphonate structure.

Strategies for Structural Modification

A variety of strategies can be employed to modify the structure of this compound, targeting different parts of the molecule for derivatization.

Modification of the Aryl Groups: The nitro groups on the phenyl rings are prime candidates for chemical transformation. For instance, reduction of the nitro groups to amines would yield Bis(4-aminophenyl)methyl phosphate, which could then be further derivatized through reactions targeting the amino group. The electronic properties of the aryl rings can be systematically altered by introducing different substituents at various positions.

Variation of the Ester Linkages: The p-nitrophenyl ester groups can be replaced with other alcohol or phenol (B47542) moieties to create a diverse set of analogues. This can be achieved by reacting methylphosphonic dichloride with different alcohols or phenols. wikipedia.org

Modification of the Methyl Group: While more challenging, modification of the methyl group attached to the phosphorus atom would lead to a different class of phosphonate derivatives.

Enzyme-Mediated Modifications: Biocatalysis offers a powerful tool for structural modification. Enzymes such as phosphotriesterases, which can hydrolyze organophosphates, could potentially be engineered to catalyze specific modifications on the this compound scaffold. nih.govmbl.or.kr

Prodrug Design Principles in Chemical Research

Phosphonate-containing compounds often face challenges with cell permeability due to their negative charge at physiological pH. nih.govnih.gov The prodrug approach is a widely used strategy in medicinal chemistry to overcome this limitation. A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active compound. researchgate.net

For phosphonates, the primary goal of prodrug design is to mask the acidic phosphonic acid group, thereby increasing lipophilicity and facilitating passage across cell membranes. researchgate.net Several prodrug strategies have been successfully applied to phosphonate-containing molecules:

Acyloxyalkyl Esters: This is a common strategy where the phosphonate is protected by an acyloxyalkyl group, such as a pivaloyloxymethyl (POM) moiety. nih.gov These prodrugs are designed to be cleaved by intracellular esterases, releasing the active phosphonate. nih.gov

Amino Acid Prodrugs (ProTides): In this approach, the phosphonate is derivatized with an amino acid and an aryl group. researchgate.net This strategy has been particularly successful for nucleoside phosphonates, as it can enhance cellular uptake and intracellular delivery. researchgate.net

Cyclic Prodrugs: Intramolecular cyclization can be used to mask the phosphonate group. For example, cyclic prodrugs of nucleoside phosphonates have shown significantly increased activity and bioavailability. nih.gov

The design of a successful phosphonate prodrug requires a careful balance of chemical stability, efficient enzymatic cleavage at the target site, and low toxicity of the released promoiety. nih.govtandfonline.com

Table 3: Common Prodrug Moieties for Phosphonates

| Prodrug Moiety | General Structure | Cleavage Mechanism |

| Pivaloyloxymethyl (POM) | -CH₂-O-C(O)-C(CH₃)₃ | Esterase-mediated hydrolysis |

| Aryloxy Phosphoramidate (ProTide) | -P(O)(O-Ar)(NH-CHR-COOR') | Carboxyesterase and phosphoramidase activity |

| S-Acyl-2-thioethyl (SATE) | -CH₂-CH₂-S-C(O)-R | Esterase-mediated hydrolysis |

Mechanistic Investigations of Reactivity and Hydrolysis

Non-Enzymatic Hydrolysis Kinetics

The non-enzymatic hydrolysis of bis(4-nitrophenyl)methyl phosphate (B84403) can proceed through several pathways, the rates of which are significantly influenced by the reaction conditions.

Spontaneous Hydrolysis Pathways

The spontaneous hydrolysis of bis(p-nitrophenyl) phosphate in neutral water is a slow process. researchgate.net Studies have measured the first-order rate constants for this reaction at elevated temperatures to determine the activation parameters. researchgate.net The hydrolysis proceeds via the cleavage of the P-O bond.

Table 1: First-Order Rate Constants for the Spontaneous Hydrolysis of Bis(p-nitrophenyl) phosphate in Neutral Water

| Temperature (°C) | First-Order Rate Constant (s⁻¹) |

|---|---|

| 80 | 1.0 x 10⁻⁸ |

| 90 | 2.5 x 10⁻⁸ |

| 100 | 6.5 x 10⁻⁸ |

Data from Chin et al. (1989). researchgate.net

From these rate constants, the activation parameters for the spontaneous hydrolysis have been calculated. researchgate.net

Table 2: Activation Parameters for the Spontaneous Hydrolysis of Bis(p-nitrophenyl) phosphate

| Parameter | Value |

|---|---|

| ΔH‡ (kcal mol⁻¹) | 24.8 |

| ΔS‡ (e.u.) | -25.4 |

Data from Chin et al. (1989). researchgate.net

The significantly negative entropy of activation (ΔS‡) suggests a concerted S_N2(P)-type mechanism for the spontaneous hydrolysis. researchgate.net Based on these activation parameters, the calculated first-order rate constant at 50°C is 3 x 10⁻¹⁰ s⁻¹, which corresponds to a second-order rate constant of 5.4 x 10⁻¹² M⁻¹ s⁻¹ in pure water. researchgate.net

Hydroxide-Catalyzed Hydrolysis Kinetics

The hydrolysis of bis(4-nitrophenyl) phosphate is significantly accelerated by the presence of hydroxide (B78521) ions. The reaction is a second-order process, dependent on the concentrations of both the phosphate ester and the hydroxide ion. The first-order rate constant for the hydrolysis of bis(4-nitrophenyl) phosphate (BNPP) by hydroxide ion at pH 11.0 and 25°C is approximately 3.28 x 10⁻⁹ s⁻¹. researchgate.net

The kinetics of hydroxide-catalyzed hydrolysis have been studied in various solvent systems. For instance, in the presence of copper complexes, which can act as catalysts, second-order rate constants have been determined. For the cleavage of BNPP by [Cu(Me₃tacn)(OH₂)(OH)]⁺ at 50.0 °C, the second-order rate constant was found to be 0.065 M⁻¹ s⁻¹ from initial rate analysis, with activation parameters of ΔH‡ = 56 ± 6 kJ mol⁻¹ and ΔS‡ = -95 ± 18 J K⁻¹ mol⁻¹. acs.orgnih.gov Biphasic kinetic analysis yielded a rate constant of 0.14 M⁻¹ s⁻¹ under the same conditions, with ΔH‡ = 55 ± 6 kJ mol⁻¹ and ΔS‡ = -92 ± 20 J K⁻¹ mol⁻¹. acs.orgnih.gov The negative entropy of activation is consistent with a concerted mechanism with significant associative character. acs.orgnih.gov

Influence of pH and Ionic Strength on Reaction Rates

The rate of hydrolysis of bis(4-nitrophenyl) phosphate is highly dependent on the pH of the medium. While specific data for the non-enzymatic hydrolysis of bis(4-nitrophenyl)methyl phosphate across a wide pH range is limited in the provided search results, general trends for phosphate ester hydrolysis can be inferred. The rate of hydrolysis is generally slow at neutral pH and increases in both acidic and basic conditions. In enzymatic hydrolysis studies of bis(p-nitrophenyl) phosphate, the pH-rate profile often exhibits a bell-shaped curve, indicating the involvement of ionizable groups in the catalyst's active site. researchgate.net For non-enzymatic reactions, the rate increase at low pH is due to specific acid catalysis, while at high pH, it is due to hydroxide-catalyzed hydrolysis.

Ionic strength can also influence the reaction rate, particularly in reactions involving charged species. For the hydrolysis of phosphate esters, the effect of ionic strength can indicate the nature of the interacting species in the rate-determining step. For instance, in the hydrolysis of mono-4-chloro-3-methyl phenyl phosphate, ionic strength data revealed the contribution of different neutral and charged species and the presence of acid catalysis. acs.org Generally, an increase in ionic strength can stabilize charged transition states, leading to an increase in the reaction rate, or have the opposite effect depending on the specific charges of the reactants and the transition state.

Solvent Effects on Hydrolysis Reaction Dynamics

The solvent composition has a profound effect on the rate of hydrolysis of bis(4-nitrophenyl) phosphate. Studies on the alkaline hydrolysis in aqueous mixtures of organic solvents like dimethyl sulfoxide (B87167) (DMSO), dioxane, and acetonitrile (B52724) (MeCN) have shown complex behavior. scholaris.ca In these mixtures, the reaction rate initially shows a steady decline in the 0–70 vol% region of the organic cosolvent, reaching about 50% of its value in pure water. scholaris.ca Beyond this point, the reaction rate increases sharply as the organic solvent content further increases. scholaris.ca This trend is qualitatively similar for all three organic solvents. scholaris.ca

The reactivity of the hydroxide ion, the nucleophile in alkaline hydrolysis, is significantly enhanced in DMSO-H₂O mixtures compared to pure water. For example, the second-order rate constant for the alkaline hydrolysis of p-nitrophenyl acetate (B1210297) increases dramatically as the mole percent of DMSO increases. sapub.org This is attributed to the desolvation of the hydroxide ion in DMSO-rich media, which increases its nucleophilicity. A similar, and even more pronounced, effect is observed for the hydrolysis of S-p-nitrophenyl thioacetate. sapub.org The rate enhancement in these solvent systems is a result of the destabilization of the ground state of the nucleophile and stabilization of the transition state. sapub.org

Table 3: Second-Order Rate Constants (k_N) for the Alkaline Hydrolysis of p-Nitrophenyl Acetate and S-p-Nitrophenyl Thioacetate in DMSO-H₂O Mixtures at 25.0 °C

| mol % DMSO | k_N (M⁻¹s⁻¹) for p-Nitrophenyl Acetate | k_N (M⁻¹s⁻¹) for S-p-Nitrophenyl Thioacetate |

|---|---|---|

| 0 | 11.6 | 5.90 |

| 80 | 32,800 | 190,000 |

Data from Um & Kim (2021). sapub.org

Detailed Reaction Mechanisms

The hydrolysis of this compound proceeds through a nucleophilic substitution reaction at the central phosphorus atom.

Nucleophilic Substitution at the Phosphorus Center

The mechanism of nucleophilic substitution at a phosphoryl center (P=O) can be either a concerted, S_N2(P)-type process or a stepwise, addition-elimination (A-E) mechanism involving a pentacoordinate intermediate. chemrxiv.orgresearchgate.net

In the concerted mechanism , the bond to the nucleophile forms simultaneously with the breaking of the bond to the leaving group, proceeding through a single pentacoordinate transition state. chemrxiv.orgresearchgate.net This pathway is often favored for substrates with good leaving groups.

In the stepwise mechanism , the nucleophile attacks the phosphorus center to form a trigonal bipyramidal pentacoordinate intermediate. chemrxiv.orgresearchgate.net This intermediate then breaks down in a second step to release the leaving group. This pathway is more likely for substrates with poor leaving groups.

For the hydrolysis of bis(4-nitrophenyl) phosphate, the p-nitrophenolate is a relatively good leaving group. The negative entropy of activation observed for its spontaneous hydrolysis is indicative of a concerted S_N2(P)-type mechanism. researchgate.net Theoretical studies on the alkaline hydrolysis of dimethyl phosphate triesters also suggest that esters with good leaving groups tend to hydrolyze via a concerted mechanism. nih.gov

Theoretical investigations into the cleavage of bis(p-nitrophenyl) phosphate mediated by zinc complexes have further elucidated the nucleophilic attack. These studies propose an enforced concerted S_N2-type reaction mechanism where the nucleophilic attack is the rate-determining step. The reaction involves the formation of a P-O bond with the nucleophile and the fission of the P-O bond to the leaving group occurring in the same transition state.

Transition State Characterization and Analysis

The hydrolysis of phosphotriesters like methyl bis(4-nitrophenyl) phosphate proceeds through a transition state that is trigonal bipyramidal in geometry. thieme-connect.de Mechanistic studies indicate that these reactions can occur via two primary pathways: a single-step concerted mechanism (S_N2(P)) or a two-step associative mechanism involving a discrete pentacoordinated phosphorane intermediate. frontiersin.orgrsc.org

In the concerted S_N2(P) mechanism, the nucleophile (e.g., a hydroxide ion or water molecule) attacks the electrophilic phosphorus center, forming a bond while the bond to the leaving group breaks simultaneously. thieme-connect.denih.gov This pathway involves a single trigonal bipyramidal transition state. thieme-connect.de Evidence for this mechanism comes from various kinetic studies, including linear free-energy relationships (LFERs) and kinetic isotope effects. frontiersin.org For instance, the significant negative entropy of activation (ΔS‡) observed in the hydrolysis of the related diester bis(p-nitrophenyl) phosphate points to a highly ordered, associative-type transition state, consistent with an S_N2(P) process. frontiersin.org

Alternatively, the reaction can proceed stepwise, where the nucleophilic attack leads to the formation of a metastable pentacoordinated phosphorane intermediate. researchgate.net This intermediate subsequently decomposes in a second step to release the leaving group. researchgate.net Theoretical studies and experimental evidence suggest that the operative mechanism is highly dependent on the nature of the leaving group, the nucleophile, and the non-leaving "spectator" groups attached to the phosphorus atom. frontiersin.orgrsc.org For substrates with very good leaving groups, such as the 4-nitrophenoxy group, the lifetime of any potential intermediate is expected to be very short, making the transition state closely resemble that of a concerted process. acs.org Computational studies on the enzyme-catalyzed hydrolysis of similar phosphotriesters, such as paraoxon (B1678428), have detailed the energetics of these trigonal bipyramidal transition states and intermediates. researchgate.netacs.org

| Parameter | Description | Relevance to Transition State |

| Geometry | Trigonal Bipyramidal | The central phosphorus atom is bonded to the incoming nucleophile, the leaving group, and the three non-reacting groups in a bipyramidal arrangement. thieme-connect.de |

| Mechanism | Concerted (S_N2(P)) vs. Stepwise | The reaction can proceed in a single step or via a pentacoordinated intermediate. The pathway is influenced by the stability of the leaving group and intermediate. frontiersin.orgrsc.org |

| Kinetic Data | LFERs, ΔS‡, Isotope Effects | These experimental values provide evidence for the nature of the transition state, such as its charge distribution and degree of bond formation/cleavage. frontiersin.orgacs.org |

Role of Leaving Group Basicities and Effects

The reactivity of methyl bis(4-nitrophenyl) phosphate in hydrolysis reactions is profoundly influenced by the basicity (and thus, the leaving group ability) of its ester groups. The compound features two potential leaving groups: the 4-nitrophenoxy group and the methoxy (B1213986) group. The 4-nitrophenoxide anion is a significantly better leaving group than methoxide (B1231860) due to its much lower basicity, a consequence of the electron-withdrawing nitro group stabilizing the negative charge on the phenolate (B1203915) oxygen.

The rate of nucleophilic substitution at the phosphorus center shows a strong dependence on the pKa of the leaving group's conjugate acid. This relationship is often quantified using the Brønsted-type equation, which correlates the reaction rate constant with the pKa of the leaving group, yielding a βlg value. A large, negative βlg value indicates significant negative charge development on the leaving group's oxygen atom in the transition state, characteristic of substantial P–O bond cleavage. frontiersin.org For the hydrolysis of a series of diaryl phosphate anions, a βlg value of -0.97 was reported, highlighting the extreme sensitivity of the reaction rate to the leaving group's nature. frontiersin.org

Studies on phosphotriesterases, enzymes that catalyze the hydrolysis of such esters, also demonstrate a strong dependence on the leaving group's pKa. acs.org For example, the phosphotriesterase from Pseudomonas diminuta shows a 100,000-fold decrease in catalytic activity when the leaving group is changed from p-nitrophenol to the more basic phenol (B47542). acs.org Theoretical studies on the alkaline hydrolysis of phosphotriesters have shown that substrates with good leaving groups (pKa < 8) tend to hydrolyze via a concerted mechanism, whereas esters with poorer leaving groups (pKa > 8) are more likely to react through a stepwise pathway. frontiersin.org Given that the pKa of 4-nitrophenol (B140041) is approximately 7.1, hydrolysis of methyl bis(4-nitrophenyl) phosphate with 4-nitrophenoxide as the leaving group is expected to proceed through a concerted or a stepwise mechanism with a very short-lived intermediate.

| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Leaving Group Ability |

| 4-Nitrophenoxide | 4-Nitrophenol | ~7.1 | Excellent |

| Methoxide | Methanol | ~15.5 | Poor |

Comparative Reactivity Studies with Related Phosphoesters

Phosphate esters are categorized into monoesters, diesters, and triesters, with each class exhibiting distinct reactivity profiles. Methyl bis(4-nitrophenyl) phosphate, as a triester, is generally more reactive toward nucleophiles than its diester and monoester counterparts. frontiersin.org

The primary reason for the enhanced reactivity of triesters is their neutral charge. frontiersin.org Phosphate diesters (like bis(4-nitrophenyl) phosphate) and monoesters exist as anions at neutral pH. This negative charge electrostatically repels incoming anionic nucleophiles (e.g., OH⁻), significantly retarding the reaction rate. rsc.org In contrast, the neutral phosphotriester does not present this repulsive force, making the phosphorus center more accessible to nucleophilic attack. frontiersin.org Consequently, the attack of neutral nucleophiles on phosphate diester anions is slower than the corresponding reactions of triesters. rsc.org

Structure-reactivity correlations demonstrate this trend quantitatively. A linear free-energy relationship has been established showing that the rates of spontaneous hydrolysis for a series of phosphate triesters with a common 4-nitrophenolate (B89219) leaving group depend on the pKa's of the non-leaving groups. acs.org The hydrolysis rate of the related diester, bis(4-nitrophenyl) phosphate, fits on the extrapolation of this line if the anionic P-O⁻ group is treated as a non-leaving group with a very high pKa (~31). acs.org This illustrates that from a reactivity standpoint, a phosphate diester anion behaves like a triester with an extremely poor non-leaving group, rendering it less reactive. acs.org

Triesters > Diesters > Monoesters

This hierarchy is a cornerstone of understanding phosphoryl transfer reactions in both chemistry and biology. The high resistance of the phosphate diester backbone in DNA to hydrolysis, for example, is a direct consequence of its anionic nature. frontiersin.org

| Phosphate Ester Class | General Structure (R = alkyl/aryl) | Charge at Neutral pH | Relative Reactivity Towards Nucleophiles | Key Factor |

| Triester | (RO)₃P=O | Neutral | High | No electrostatic repulsion of nucleophiles. frontiersin.org |

| Diester | (RO)₂PO₂⁻ | Negative (-1) | Intermediate | Electrostatic repulsion of anionic nucleophiles. rsc.org |

| Monoester | ROPO₃²⁻ | Negative (-2) | Low | Strong electrostatic repulsion. frontiersin.org |

Catalysis in Reactions Involving Bis 4 Nitrophenyl Methyl Phosphate

Metal-Ion Catalysis

Metal ions are central to the function of many natural and artificial phosphodiesterases. They can facilitate the hydrolysis of phosphate (B84403) esters through several mechanisms, including acting as Lewis acids to activate the phosphorus center, providing a metal-bound hydroxide (B78521) as a potent nucleophile, and stabilizing the leaving group. frontiersin.org

Complexes of transition metals like copper(II) and zinc(II) are extensively studied for their ability to catalyze BNPP hydrolysis. Dinuclear metal complexes, containing two metal ions in close proximity, are often more effective than their mononuclear counterparts. tandfonline.comresearchgate.net

Copper(II) Complexes : Dinuclear copper(II) complexes, such as those with oxamido-bridged ligands, have been shown to be effective catalysts for BNPP cleavage. sigmaaldrich.com The two copper ions can act synergistically to bind and activate the phosphate substrate. researchgate.net For instance, a Cu(II) bipyridine complex attached to gold nanoparticles demonstrated a 1000-fold rate enhancement in BNPP hydrolysis upon irradiation with a green laser. rsc.org

Zinc(II) Complexes : Zinc(II) is a common metal ion in natural phosphatases. Artificial catalysts using Zn(II) complexed with ligands like 1,4,7,10-tetraazacyclododecane (B123705) (cyclen) are well-documented. frontiersin.org The Zn(II)-cyclen complex was reported to hydrolyze BNPP with a pseudo-first-order rate constant of 2.8 × 10⁻⁹ s⁻¹ at 35°C and pH 7. frontiersin.org Theoretical studies on various Zn(II) complexes suggest that factors like the pKa of coordinated water molecules and the geometry of the complex significantly influence the reaction mechanism and efficiency. researchgate.netrsc.org

| Catalyst | Metal Ion(s) | Key Feature | Observed Rate / Enhancement | Reference |

|---|---|---|---|---|

| Zn(II)-cyclen | Zn(II) | Mononuclear macrocyclic complex | k = 2.8 × 10⁻⁹ s⁻¹ (pH 7, 35°C) | frontiersin.org |

| Oxamido-bridged dinuclear complex | Cu(II) | Symmetric two-center catalyst | Significant rate increase over spontaneous hydrolysis | researchgate.net |

| Cu(II) bipyridine on AuNPs | Cu(II) | Plasmon-enhanced catalysis | 1000-fold enhancement | rsc.org |

| L(OEt)Ce(NO₃)₃ | Ce(IV) | Klaui's tripodal ligand | k = 1.1 × 10⁻³ s⁻¹ (25°C) | nih.gov |

Combining metal complexes with micelles—aggregates of surfactant molecules—creates a microenvironment that can dramatically accelerate reactions. These "metallomicelles" can enhance catalytic activity by concentrating both the catalyst and the substrate within the micellar volume and by modifying the properties of the catalyst itself.

The hydrolysis of BNPP has been studied in the presence of metallomicelles formed from copper(II) complexes and surfactants like cetyltrimethylammonium bromide (CTAB) or Brij35. tandfonline.comresearchgate.net For example, the rate of BNPP hydrolysis catalyzed by oxamido-bridged dinuclear copper(II) complexes was significantly increased in a micellar solution compared to the bulk aqueous solution. researchgate.net Similarly, heterodinuclear Cu(II)Ni(II) complexes showed high reactivity in Brij35 micellar solutions. tandfonline.comtandfonline.com The reaction rates in these systems often show a dependence on pH, typically increasing until a plateau is reached, which reflects the deprotonation of a metal-bound water molecule to form the active hydroxide nucleophile. tandfonline.comtandfonline.com

The mechanism of metal-catalyzed BNPP hydrolysis generally involves several key steps that lower the activation energy of the reaction. frontiersin.org

Lewis Acid Activation : The metal ion coordinates to one of the phosphoryl oxygen atoms of BNPP. This interaction polarizes the P-O bond, making the phosphorus atom more electrophilic and susceptible to nucleophilic attack. frontiersin.org In dinuclear complexes, both metal ions can coordinate to the phosphate group, providing a "double Lewis acid" activation. tandfonline.com

Nucleophile Generation and Attack : The metal ion lowers the pKa of a coordinated water molecule, facilitating its deprotonation to form a metal-bound hydroxide ion (M-OH). This hydroxide is a potent nucleophile and is positioned favorably for an intramolecular attack on the activated phosphorus center. frontiersin.orgtandfonline.com

Transition State Stabilization and Product Release : The metal complex stabilizes the negatively charged pentacoordinate transition state formed during the nucleophilic attack. Following the cleavage of the P-O bond, the metal ion may also assist in the departure of the nitrophenolate leaving group. nih.gov

Kinetic isotope effect studies on the hydrolysis of a similar substrate complexed to a dinuclear cobalt complex indicated a change in mechanism from a concerted process to a stepwise addition-elimination pathway, with the expulsion of the leaving group being the rate-limiting step. nih.gov

The design of metal complexes for BNPP hydrolysis is a key area of biomimetic chemistry, aiming to replicate the function of natural metalloenzymes like alkaline phosphatase. researchgate.nettandfonline.com These enzymes utilize one or more metal ions (typically Zn(II), Mg(II), etc.) in their active sites to achieve enormous rate accelerations.

Artificial systems, such as dinuclear copper(II) or zinc(II) complexes, are created as mimics for these enzymes. researchgate.net By studying the catalytic hydrolysis of BNPP with these synthetic models, researchers can gain insight into the fundamental mechanisms of enzymatic phosphate ester cleavage. For example, the use of Schiff base manganese(III) complexes to catalyze BNPP hydrolysis was explicitly done to mimic the action of hydrolytic metalloenzymes. researchgate.net The ultimate goal is to develop artificial enzymes that can efficiently and selectively cleave phosphodiester bonds for applications in biotechnology and medicine. frontiersin.org

Organocatalysis and Supramolecular Systems

Beyond metal-based catalysts, other molecular systems can facilitate the hydrolysis of BNPP through non-covalent interactions and by creating unique reaction environments.

Cyclodextrins are macrocyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. researchgate.net They can act as enzyme mimics by encapsulating a substrate, like BNPP, within their cavity. This inclusion can promote hydrolysis through several effects:

Proximity and Orientation : By binding the substrate, the cyclodextrin (B1172386) brings the reactive phosphate ester bond into close proximity with its secondary hydroxyl groups, which can act as nucleophiles.

Microenvironment Effects : The relatively apolar environment of the cyclodextrin cavity can alter the stability of the transition state and facilitate the reaction.

The hydrolysis of BNPP is catalyzed by β-cyclodextrin, where one of the nitrophenyl groups is included in the hydrophobic cavity, positioning the phosphate group near the rim of the cyclodextrin. researchgate.net The secondary hydroxyls on the cyclodextrin then participate in the cleavage of the phosphate ester bond. researchgate.net

Phosphine-Based Organocatalysis

Bis(4-nitrophenyl) phosphate plays a crucial, albeit indirect, role in certain phosphine-based organocatalytic reactions, specifically in the formation of amide bonds. Research has demonstrated its function in a catalytic cycle designed to overcome the stoichiometric use of phosphines, which are typically consumed by conversion to phosphine (B1218219) oxides.

A system was developed that employs diethoxymethylsilane (B37029) as a reducing agent to convert Ph₃PO back to PPh₃ in situ. The efficiency of this reduction step is significantly enhanced by the presence of an acid co-catalyst, with bis(4-nitrophenyl) phosphate being identified as a highly effective option. rsc.org Its role is to facilitate the silane-mediated reduction, ensuring the continuous regeneration of the nucleophilic phosphine catalyst and allowing the amide bond formation to proceed with only a catalytic amount of the phosphine reagent. rsc.orgsdu.dk Control experiments showed that in the absence of the phosphine/CCl₄ system, but in the presence of the silane (B1218182) and bis(4-nitrophenyl) phosphate, only minimal amide formation occurred, confirming that bis(4-nitrophenyl) phosphate acts as part of the phosphine regeneration system rather than as a direct amidation catalyst. rsc.org

Confinement Effects in Supramolecular Catalysis

The principles of supramolecular catalysis, where reactions are accelerated within the confined environment of a host assembly, are well-demonstrated in the hydrolysis of bis(4-nitrophenyl) phosphate (BNPP). Metallomicelles, which are self-assembled surfactant aggregates incorporating metal ions, can create a unique microenvironment that significantly enhances reaction rates.

One study constructed a metallomicellar system using a macrocyclic polyamine ligand, cerium(III) ions, and the surfactant hexadecyltrimethyl ammonium (B1175870) bromide (CTAB). tandfonline.com This system was used to catalyze the hydrolysis of BNPP. The results indicated a dramatic increase in the rate of hydrolysis compared to its spontaneous rate, with an acceleration factor of approximately 1 x 10⁸. tandfonline.com

This remarkable rate enhancement is attributed to two primary factors arising from the supramolecular structure:

Catalytic Environment : The micellar interior provides a favorable, non-polar-like environment that can stabilize transition states and position reactants optimally. Researchers identified a mono-hydroxy complex formed between the cerium(III) ion and the macrocyclic ligand as the true active catalytic species. tandfonline.com

Concentration Effect : The hydrophobic nature of the micelle core sequesters the BNPP substrate from the bulk aqueous solution, leading to a high local concentration of the substrate within the micellar pseudo-phase. This "confinement effect" increases the probability of interaction between the substrate and the catalytic species, contributing significantly to the observed rate acceleration. tandfonline.com

These findings underscore how the confined space of a supramolecular assembly like a metallomicelle can profoundly influence the catalytic hydrolysis of bis(4-nitrophenyl) phosphate.

Catalytic Applications in Organic Synthesis

Role in Ring-Opening Polymerization

Bis(4-nitrophenyl) phosphate (BNPP) has emerged as a highly efficient acidic organocatalyst for the ring-opening polymerization (ROP) of various cyclic esters, notably β-butyrolactone (β-BL). researcher.liferesearchgate.net This application is significant for producing biodegradable aliphatic polyesters like poly(β-butyrolactone) (PBL), which are sought-after for biomedical applications. researchgate.net

The catalytic activity of BNPP in this context is superior to that of similar but less acidic phosphate catalysts like diphenyl phosphate (DPP). The higher acidity of BNPP is crucial for achieving controlled polymerization of β-BL. researcher.life The mechanism involves a dual activation pathway where the catalyst interacts with both the monomer (β-BL) and the growing polymer chain end. The polymerization proceeds via an O-acyl cleavage of the lactone ring. researcher.life

Under optimized conditions, the BNPP-catalyzed ROP of β-BL yields well-defined polymers with predictable molecular weights and relatively narrow molecular weight distributions (polydispersities). This control allows for the synthesis of advanced polymer architectures. For instance, by using initiators containing specific functional groups (e.g., ethynyl, maleimide), end-functionalized PBLs can be readily prepared. Furthermore, the living nature of the polymerization enables the one-pot synthesis of diblock copolymers by sequentially adding other monomers like ε-caprolactone or trimethylene carbonate after the β-BL polymerization is complete. researcher.life

Table 1: BNPP-Catalyzed Ring-Opening Polymerization of β-Butyrolactone (β-BL) This table summarizes representative data on the effectiveness of Bis(4-nitrophenyl) phosphate (BNPP) as a catalyst for producing poly(β-butyrolactone) (PBL).

| Catalyst | Monomer | Initiator Type | Resulting Polymer | Molecular Weight ( g/mol ) | Polydispersity (Đ) | Reference |

|---|---|---|---|---|---|---|

| BNPP | β-Butyrolactone (β-BL) | Functional Initiators | End-functionalized PBL | Up to 10,650 | 1.19–1.39 | researcher.life |

| BNPP | β-BL, then ε-caprolactone | Alcohol | PBL-block-poly(ε-caprolactone) | Not specified | Not specified | researcher.life |

Activation Reagent in Amide Bond Formation

In the context of catalytic amide bond formation, bis(4-nitrophenyl) phosphate functions as a critical activation reagent within a broader catalytic cycle. As detailed in section 4.2.2, its primary role is not to directly activate the carboxylic acid, but rather to enable the regeneration of the active catalyst from its spent form. rsc.org

The process couples unactivated carboxylic acids and amines using triphenylphosphine (B44618) (PPh₃) and carbon tetrachloride (CCl₄). In the course of the reaction, PPh₃ is oxidized to triphenylphosphine oxide (Ph₃PO), rendering it inactive for further cycles. To make the process catalytic in phosphine, the Ph₃PO must be reduced back to PPh₃. rsc.orgsdu.dk

Enzymatic Interactions and Biological Mimicry

Substrate Activity for Phosphodiesterases

The classification of Bis(4-nitrophenyl)methyl phosphate (B84403) as a phosphotriester is critical to understanding its substrate activity. While the structurally similar compound Bis(4-nitrophenyl) phosphate (BNPP), a phosphodiester, is a well-established substrate for phosphodiesterases nih.govsigmaaldrich.comnih.gov, Bis(4-nitrophenyl)methyl phosphate interacts with a different class of enzymes: phosphotriesterases.

Enzyme Specificity and Substrate Promiscuity

This compound is a substrate for phosphotriesterases (PTEs), enzymes that catalyze the hydrolysis of phosphotriester bonds. wikipedia.org These enzymes are noted for their broad substrate specificity, with the ability to hydrolyze a wide array of synthetic organophosphates, including agricultural insecticides and chemical warfare agents. tamu.edunih.gov

A notable example is the phosphotriesterase from Sphingobium sp. strain TCM1 (Sb-PTE), which demonstrates unique catalytic versatility. nih.gov Sb-PTE is capable of hydrolyzing not only common PTE substrates but also various organophosphate flame retardants and plasticizers. acs.org Research on a series of 24 phosphotriesters, including methyl di(p-nitrophenyl) phosphate, revealed that Sb-PTE can hydrolyze any of the three different ester bonds within a single substrate. nih.gov This promiscuity highlights the complex substrate-enzyme interactions that govern catalytic activity. In some cases, the hydrolysis of a methyl ester by Sb-PTE can even exceed that of a p-nitrophenyl ester within the same molecule, and the reaction exhibits stereoselectivity, with different enantiomers yielding different product ratios. nih.gov

This contrasts with the enzymatic activity of its analogue, Bis(4-nitrophenyl) phosphate (BNPP), which lacks the methyl group and is thus a phosphodiester. BNPP is widely used as a chromogenic substrate to assay the activity of various phosphodiesterases, such as those found in rat tissues and novel enzymes identified from metagenomic sources. nih.govnih.gov

| Compound | Chemical Class | Primary Enzyme Substrate For |

| This compound | Phosphotriester | Phosphotriesterases (PTEs) |

| Bis(4-nitrophenyl) phosphate (BNPP) | Phosphodiester | Phosphodiesterases (PDEs) |

Table 1. Comparison of substrate specificity for this compound and its diester analogue.

Kinetic Analysis of Enzymatic Cleavage

The kinetic analysis of this compound hydrolysis is central to characterizing the efficiency of phosphotriesterases. The cleavage of the substrate releases p-nitrophenol, a chromogenic product that allows for convenient spectrophotometric monitoring of the reaction rate.

Bacterial phosphotriesterases are known to be remarkably efficient, with some catalyzing the hydrolysis of activated substrates like paraoxon (B1678428) at a rate approaching the limit of diffusion. wikipedia.org This indicates that the catalytic function of these enzymes may have evolved to be nearly optimal. wikipedia.org The mechanism involves a nucleophilic attack on the phosphorus center, facilitated by a binuclear metal center in the enzyme's active site that activates a water molecule. wikipedia.orgnih.gov

For the phosphotriesterase from Sphingobium sp. TCM1 (Sb-PTE), studies with methyl di(p-nitrophenyl) phosphate and related compounds show that the enzyme's activity is not merely a function of leaving group ability. nih.gov The enzyme exhibits complex product distributions, indicating that multiple reaction pathways are possible within the active site. nih.gov This complexity underscores the importance of substrate orientation and steric constraints within the active site, which can significantly influence turnover rates. rsc.org

Mechanism of Enzyme Inhibition

Beyond its role as a substrate for phosphotriesterases, this compound is a well-characterized inhibitor of another class of enzymes: serine hydrolases.

Serine Hydrolase Inhibition Mechanisms

This compound functions as an effective spectrophotometric titrant and inhibitor for a group of serine hydrolases. The mechanism of inhibition involves the compound acting as a suicide substrate. The active site serine residue of the hydrolase attacks the electrophilic phosphorus atom of the organophosphate. This leads to the formation of a covalent phosphoenzyme intermediate and the release of the leaving groups (p-nitrophenol). Because this intermediate is very stable and the enzyme cannot readily complete the catalytic cycle via dephosphorylation, the enzyme becomes effectively inactivated.

Formation and Stability of Phosphorylated Enzyme Adducts

The reaction of this compound with serine hydrolases results in the formation of a highly stable phosphorylated enzyme adduct. Studies have shown that one molecule of the inhibitor reacts with one enzyme active site. This reaction releases two moles of p-nitrophenol per active site, resulting in an inhibited enzyme with one phosphorus atom and one methyl group covalently bound to the active site serine. This phosphorylated enzyme adduct is exceptionally stable to dephosphorylation, making the inhibition essentially irreversible under typical physiological conditions.

Interaction with Carboxylesterases and Related Enzymes

The inhibitory activity of this compound has been specifically demonstrated against carboxylesterases from various sources. It reacts rapidly with liver carboxylesterases from chicken, sheep, and horse, as well as more slowly with the serine protease α-chymotrypsin.

Interestingly, the reaction stoichiometry and mechanism can exhibit species specificity. While chicken, sheep, and horse liver carboxylesterases react to release two moles of p-nitrophenol per active site, pig liver carboxylesterase shows a more complex interaction, producing approximately 2.2 moles of p-nitrophenol per active site. The proposed mechanism for the pig enzyme involves a rapid initial reaction to form a methyl p-nitrophenyl phosphoryl-enzyme intermediate. This intermediate then undergoes two concurrent reactions: one pathway leads to a stable methyl phosphoryl-enzyme and another molecule of p-nitrophenol, while the other pathway regenerates the free enzyme. The regenerated enzyme can then react again with another molecule of this compound until all enzyme is inhibited.

| Enzyme Source | Moles of p-Nitrophenol Released per Active Site | Reaction Characteristics |

| Chicken Liver Carboxylesterase | 2.0 | Forms a stable methyl phosphoryl-enzyme adduct. |

| Sheep Liver Carboxylesterase | 2.0 | Rapid reaction leading to stable inhibition. |

| Horse Liver Carboxylesterase | 2.0 | Rapid reaction leading to stable inhibition. |

| Pig Liver Carboxylesterase | ~2.2 | Complex reaction involving formation and partial breakdown of an intermediate, leading to eventual total inhibition. |

| α-Chymotrypsin | 2.0 | Slower reaction compared to carboxylesterases, but leads to stable inhibition. |

Table 2. Stoichiometry of the reaction between this compound and various serine hydrolases.

Linear Free Energy Relationships and Kinetic Isotope Effects in Enzyme Studies

Linear Free Energy Relationships (LFERs) and Kinetic Isotope Effects (KIEs) are powerful tools in physical organic chemistry that have been extended to the study of enzyme-catalyzed reactions to elucidate transition state structures and reaction mechanisms. wikipedia.orgwikipedia.org

Linear Free Energy Relationships (LFERs):

LFERs, such as the Hammett and Brønsted equations, correlate the rate or equilibrium constants of a series of reactions with a parameter that quantifies the electronic or steric properties of a substituent. ic.ac.uk In enzyme kinetics, this involves synthesizing a series of substrates with systematic variations and measuring their reaction rates. The slope of the resulting plot provides insight into the development of charge in the transition state.

While specific LFER studies on a series of substituted bis(aryl)methyl phosphates with phosphodiesterases are not extensively documented in publicly available literature, the principles can be illustrated with related systems. For instance, studies on the hydrolysis of other phosphate esters have utilized Brønsted plots, where the logarithm of the rate constant is plotted against the pKa of the leaving group. The slope of this plot, βlg, indicates the degree of bond fission to the leaving group in the transition state. A large negative βlg value suggests a more developed negative charge on the leaving group in the transition state, indicative of a more dissociative or "loose" transition state.

Computational studies on the hydrolysis of phosphate diesters have explored these relationships to understand the transition state character, which can range from associative (bond formation to the nucleophile is advanced) to dissociative (bond fission to the leaving group is advanced). acs.org These theoretical models help in interpreting experimental LFER data and provide a deeper understanding of the enzymatic catalytic mechanism.

Kinetic Isotope Effects (KIEs):

KIEs are determined by measuring the difference in reaction rates when an atom in the reactant is replaced by one of its heavier isotopes. wikipedia.org This effect arises from the change in the zero-point vibrational energy of the bond involving the isotope. A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step. A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond breaking or formation but can still influence the reaction rate through changes in hybridization or steric environment.

Specific KIE data for the enzymatic hydrolysis of this compound is not readily found in the literature. However, studies on other phosphate esters and enzymes that catalyze phosphoryl transfer reactions provide a framework for how such an investigation would yield mechanistic insights. For example, measuring the 18O KIE at the bridging and non-bridging oxygen atoms of a phosphate ester can distinguish between different transition state geometries. A significant primary 18O KIE for the leaving group would suggest that the P-O bond cleavage is part of the rate-limiting step.

These physicochemical tools, LFERs and KIEs, offer a powerful approach to dissecting the intricate mechanisms of enzyme-catalyzed reactions, including those involving substrates like this compound.

Design of Chemical Probes for Enzyme Activity

Bis(4-nitrophenyl) phosphate (BNPP) serves as a valuable chemical probe, primarily for assaying the activity of phosphodiesterases. sigmaaldrich.comsigmaaldrich.comnih.gov Its utility stems from the chromogenic nature of its hydrolysis product, 4-nitrophenol (B140041).

Substrate for Phosphodiesterase Activity Assays:

The enzymatic hydrolysis of the colorless bis(4-nitrophenyl) phosphate by a phosphodiesterase yields two molecules of 4-nitrophenolate (B89219) and inorganic phosphate. The 4-nitrophenolate ion has a distinct yellow color with a strong absorbance at approximately 405 nm under alkaline conditions. This color change provides a simple and continuous spectrophotometric method to monitor the progress of the enzymatic reaction and determine the enzyme's activity. nih.gov

This assay is widely used for the characterization of phosphodiesterases from various sources and for screening potential inhibitors of these enzymes. The kinetic parameters of the enzyme, such as the Michaelis constant (KM) and the maximum velocity (Vmax), can be readily determined by measuring the initial rate of 4-nitrophenol production at different substrate concentrations.

Inhibitor for Other Enzymes:

Beyond its role as a substrate, bis(4-nitrophenyl) phosphate has been shown to act as an inhibitor for other classes of enzymes. For example, it has been reported to inhibit glycosyltransferases by acting as a competitive inhibitor towards the sugar nucleotide donor. targetmol.comnih.gov This inhibitory action makes it a useful tool for studying the membrane topology of these enzymes. It has also been identified as a potential inhibitor of plasma esterase activity. sigmaaldrich.com

The design of chemical probes based on the bis(4-nitrophenyl) phosphate scaffold can be extended by modifying its structure to target specific enzymes or to incorporate other reporter groups. However, its primary and most widespread application as a chemical probe remains its use as a straightforward and reliable chromogenic substrate for phosphodiesterase activity.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Molecular Reactivity

No published studies were found that specifically detail quantum chemical calculations of molecular reactivity for Bis(4-nitrophenyl)methyl phosphate (B84403). Such studies would typically involve calculating molecular orbital energies (HOMO and LUMO), electrostatic potential surfaces, and global reactivity descriptors (e.g., chemical hardness, electrophilicity) to predict the molecule's stability and reactive sites.

Density Functional Theory (DFT) for Reaction Pathway Elucidation

There is no available literature describing the use of Density Functional Theory (DFT) to elucidate the reaction pathways of Bis(4-nitrophenyl)methyl phosphate. This type of analysis is crucial for understanding the step-by-step mechanism of chemical reactions, such as hydrolysis or nucleophilic substitution.

Modeling of Transition States and Intermediates

Specific models of transition states and intermediates for reactions involving this compound have not been reported. This modeling is a key component of DFT studies, providing insight into the highest-energy points along a reaction coordinate and the transient species formed during a reaction.

Prediction of Reaction Barriers and Energetics

Due to the lack of DFT studies on its reaction pathways, there are no predicted reaction barriers or energetic profiles for this compound. This data is essential for determining the feasibility and rate of a proposed reaction mechanism.

Computational Analysis of Structural Features Influencing Reactivity

A computational analysis linking the specific structural features of this compound (such as the influence of the methyl group on the phosphate center or the orientation of the nitrophenyl rings) to its reactivity is not present in the current scientific literature.

Advanced Analytical Methodologies for Research

Spectroscopic Techniques for Mechanistic Elucidation

Spectroscopic methods are indispensable for observing the real-time progress of a reaction and identifying the structure of reactants, products, and intermediates.

The hydrolysis or solvolysis of bis(4-nitrophenyl)methyl phosphate (B84403) results in the cleavage of one of the phosphoester bonds, releasing a molecule of 4-nitrophenol (B140041). In solutions with a pH above its pKa (approximately 7.1), 4-nitrophenol is deprotonated to form the 4-nitrophenolate (B89219) anion. This anion exhibits a strong, characteristic absorbance in the visible spectrum, typically around 400 nm, which distinguishes it from the starting ester that does not absorb significantly at this wavelength. ias.ac.in

This distinct spectroscopic signature allows for the continuous monitoring of the reaction progress using a UV-Vis spectrophotometer. By measuring the increase in absorbance at this wavelength over time, a direct correlation to the concentration of the released product can be established. This technique is fundamental for most kinetic studies involving this class of compounds due to its simplicity, sensitivity, and non-invasive nature. ias.ac.inpreprints.org

Table 1: Spectroscopic Data for Product Monitoring

| Analyte | Wavelength (λmax) | Molar Extinction Coefficient (ε) | Conditions |

|---|---|---|---|

| 4-nitrophenolate | ~400 nm | ~18,000 M⁻¹cm⁻¹ | Basic/neutral aqueous buffer |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for obtaining detailed structural information about molecules in solution, making it invaluable for mechanistic investigations. nih.gov In the context of bis(4-nitrophenyl)methyl phosphate reactions, both ³¹P and ¹H NMR are particularly useful.

³¹P NMR Spectroscopy: Phosphorus-31 is a 100% abundant, spin-1/2 nucleus, making ³¹P NMR a highly sensitive probe for following reactions at the phosphorus center. The chemical shift of the phosphorus nucleus in the starting material, this compound, is distinct from that of its hydrolysis products, such as 4-nitrophenyl methyl phosphate and inorganic phosphate. By acquiring spectra at various time points, the consumption of the reactant and the formation of products can be quantitatively tracked, providing direct evidence for the proposed reaction pathway.

¹H NMR Spectroscopy: Proton NMR can be used to monitor changes in the organic portions of the molecule. For instance, the appearance of signals corresponding to free 4-nitrophenol can be observed, corroborating the data from spectrophotometric analysis.

These NMR studies, often conducted in situ, allow for the identification of stable intermediates and provide insights into the stereochemistry and electronic environment of the phosphorus center throughout the reaction. researchgate.net

Mass spectrometry is a critical tool for detecting and identifying transient or low-concentration intermediates that may be key to a reaction mechanism but are not observable by NMR. nih.gov Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly well-suited for this purpose as it allows for the gentle ionization of molecules directly from the solution phase into the gas phase for mass analysis.

In studies of related phosphate esters, ESI-MS has been successfully used to intercept and characterize key reaction intermediates, such as pentacoordinate phosphorane species or phosphorylated catalysts. researchgate.net By coupling the mass spectrometer to a reaction vessel (online monitoring) or by rapidly quenching and analyzing reaction aliquots, researchers can gain direct evidence for species that exist for only fractions of a second. Tandem mass spectrometry (MS/MS) can further be used to fragment these captured ions, providing structural information that helps to confirm their identity. nih.gov

Kinetic Studies and Data Analysis

Kinetic analysis provides quantitative data on reaction rates, which is essential for understanding reaction mechanisms and the factors that influence them.

The hydrolysis of this compound can be a complex reaction. To simplify the kinetic analysis, experiments are often conducted under pseudo-first-order conditions. This is achieved by ensuring that the concentration of one of the reactants (e.g., a catalyst, nucleophile, or H₂O in a buffered solution) is in large excess compared to the concentration of the phosphate ester substrate. researchgate.net Under these conditions, the concentration of the excess reactant remains effectively constant throughout the experiment, and the reaction rate becomes dependent only on the concentration of the limiting reactant (the phosphate ester).

The rate of the reaction can be described by the equation: Rate = k_obs [this compound]

where k_obs is the observed pseudo-first-order rate constant. This rate constant is determined by monitoring the formation of the 4-nitrophenolate product over time via spectrophotometry and fitting the absorbance data to a first-order exponential equation. Initial rates are determined from the initial linear portion of the absorbance versus time plot.

Table 2: Example Pseudo-First-Order Rate Constants for BNPP Hydrolysis

| Catalyst/Condition | Substrate Concentration | k_obs (s⁻¹) | Temperature (°C) | pH |

|---|---|---|---|---|

| Mn(III) Complex 1 | 5.0 x 10⁻⁵ M | 1.2 x 10⁻⁴ | 25 | 8.0 |

| Mn(III) Complex 2 | 5.0 x 10⁻⁵ M | 2.5 x 10⁻⁴ | 25 | 8.0 |

| Uncatalyzed | 1.0 x 10⁻⁴ M | ~10⁻¹⁰ | 25 | 8.0 |

Data is illustrative and based on studies of bis(4-nitrophenyl) phosphate (BNPP) hydrolysis catalyzed by Schiff base Mn(III) complexes. ias.ac.in

To gain deeper insight into the transition state of the rate-determining step, the activation parameters—enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡)—are determined. This is accomplished by measuring the reaction rate constant (k) at several different temperatures.

The data are typically analyzed using two graphical methods:

Arrhenius Plot: A plot of the natural logarithm of the rate constant (ln k) versus the reciprocal of the absolute temperature (1/T) yields a straight line. The slope of this line is equal to -Ea/R, where Ea is the activation energy and R is the gas constant.

Eyring Plot: A plot of ln(k/T) versus 1/T is used to determine ΔH‡ and ΔS‡ via the Eyring equation. The slope of this plot is -ΔH‡/R, and the y-intercept is ln(kB/h) + ΔS‡/R, where kB is the Boltzmann constant and h is the Planck constant.

The enthalpy of activation (ΔH‡) provides information about the energy barrier of the reaction, while the entropy of activation (ΔS‡) offers insight into the degree of order or disorder in the transition state compared to the reactants. For example, a large negative ΔS‡ often suggests an associative mechanism where two molecules come together in the transition state. amazonaws.com

Table 3: Illustrative Activation Parameters for Aryl Phosphate Hydrolysis

| Reaction | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) | Ea (kJ/mol) |

|---|---|---|---|

| Acid-catalyzed hydrolysis of 4-nitrophenyl β-D-glucoside | 110.4 | +14.6 | 112.9 |

| Base-promoted hydrolysis of 4-nitrophenyl β-D-glucoside | 76.1 | -56.9 | 78.6 |

This data is for the hydrolysis of a different nitrophenyl-containing substrate and serves as an example of determined activation parameters. amazonaws.com

Application of Brønsted and Hammett Correlations

Linear free-energy relationships (LFERs), such as the Brønsted and Hammett correlations, are indispensable tools in physical organic chemistry for elucidating reaction mechanisms. These correlations provide quantitative insights into the relationships between the structure of reactants and their reactivity. In the context of organophosphorus compounds like this compound, these methodologies are applied to understand the nature of the transition state in nucleophilic substitution reactions at the phosphorus center. Such studies typically involve kinetic analyses of reactions with a series of related nucleophiles or substrates.

The hydrolysis and aminolysis of bis(4-nitrophenyl) phosphate (BNPP), a close structural analog of this compound, have been the subject of such detailed kinetic investigations. The principles and findings from studies on BNPP are directly applicable to understanding the reactivity of its methyl ester derivative. These reactions are often monitored spectrophotometrically by tracking the release of the 4-nitrophenolate anion.

Brønsted Correlation

The Brønsted correlation relates the logarithm of the rate constant (log k) for a reaction to the pKa of the participating acid or base. For nucleophilic substitution reactions, a Brønsted-type plot is constructed by reacting the substrate with a series of structurally similar nucleophiles of varying basicity. The slope of this plot, known as the Brønsted coefficient (βnuc), provides information about the extent of bond formation between the nucleophile and the reaction center in the transition state.

A study on the reaction of a series of α-effect nucleophiles with bis(p-nitrophenyl) phosphate (BNPP) revealed a Brønsted correlation with a slope (βnuc) of 0.41 ± 0.03. researchgate.net This value is greater than the 0.30 observed for non-α-effect nucleophiles, suggesting a significant degree of bond formation in the transition state. researchgate.net For a series of structurally related phenoxides reacting with a similar organophosphorus compound, a linear Brønsted plot was also observed with a βnuc of 0.49, consistent with a concerted mechanism. researchgate.net

The magnitude of the βnuc value is indicative of the transition state structure. A large βnuc value (approaching 1.0) suggests a transition state where the nucleophile is strongly bonded to the phosphorus center, resembling the products. Conversely, a small βnuc value (approaching 0) indicates an early transition state with minimal bond formation.

To illustrate this principle, consider the hypothetical reaction of this compound with a series of substituted pyridines. The expected data would follow the Brønsted equation:

log k = βnucpK*a + C

where k is the second-order rate constant, βnuc is the Brønsted coefficient, pKa is the acid dissociation constant of the conjugate acid of the pyridine, and C is a constant.

Table 1: Hypothetical Kinetic Data for the Reaction of this compound with Substituted Pyridines at 25°C

| Pyridine Nucleophile | pKa of Conjugate Acid | Second-Order Rate Constant, k (M-1s-1) | log k |

| 4-Methoxypyridine | 6.58 | 2.5 x 10-2 | -1.60 |

| 4-Methylpyridine | 6.02 | 1.2 x 10-2 | -1.92 |

| Pyridine | 5.25 | 3.0 x 10-3 | -2.52 |

| 4-Acetylpyridine | 3.49 | 8.0 x 10-5 | -4.10 |

| 4-Cyanopyridine | 1.90 | 5.0 x 10-6 | -5.30 |

This data is illustrative and serves to demonstrate the application of the Brønsted correlation.

A plot of log k versus the pKa of the pyridinium ions would yield a straight line, and the slope of this line would be the βnuc value. A linear relationship would suggest a consistent reaction mechanism across the series of nucleophiles.

Hammett Correlation

The Hammett equation is another powerful LFER that quantifies the effect of meta- and para-substituents on the reactivity of an aromatic substrate. It is expressed as:

log (kX / kH) = ρσ

where kX and kH are the rate constants for the substituted and unsubstituted reactants, respectively, σ is the substituent constant (which depends on the nature and position of the substituent X), and ρ is the reaction constant. The ρ value provides insight into the electronic nature of the transition state. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups (negative charge buildup in the transition state), while a negative ρ value signifies that electron-donating groups enhance the reaction rate (positive charge buildup in the transition state).

In the context of this compound, a Hammett study could be designed by reacting a series of pyridines with different substituents in the para position with the phosphate ester. The pyridinolysis of related compounds, such as 2,4-dinitrophenyl X-substituted benzoates, has been shown to yield Hammett plots that can sometimes be nonlinear. nih.gov Such nonlinearity can indicate a change in the rate-determining step or a change in the mechanism as the electronic nature of the substituent is varied. nih.gov

For the pyridinolysis of 2,4-dinitrophenyl benzoates, Hammett plots with two intersecting straight lines were observed. nih.gov This was interpreted as a change in the degree of bond formation in the transition state, influenced by the electronic nature of the substituent in the benzoyl moiety. nih.gov

Table 2: Illustrative Data for a Hammett Study on the Pyridinolysis of this compound

| Substituent (X) on Pyridine | Hammett Constant (σ) | Rate Constant, kX (M-1s-1) | log (kX / kH) |

| 4-Methoxy | -0.27 | 7.5 x 10-4 | 0.398 |

| 4-Methyl | -0.17 | 5.0 x 10-4 | 0.222 |

| Hydrogen | 0.00 | 3.0 x 10-4 | 0.000 |

| 4-Chloro | 0.23 | 1.2 x 10-4 | -0.398 |

| 4-Cyano | 0.66 | 2.0 x 10-5 | -1.176 |

This data is hypothetical and for illustrative purposes.

A plot of log (kX / kH) against the Hammett constant σ would yield the reaction constant ρ as the slope. The sign and magnitude of ρ would provide critical information about the charge distribution in the transition state of the nucleophilic attack on the phosphorus center of this compound. For instance, a negative ρ value would suggest the development of a positive charge on the pyridine nitrogen in the transition state, which is consistent with a nucleophilic attack mechanism.

Environmental Chemical Reactivity and Degradation Pathways

Chemical Degradation in Aqueous and Mixed Media

The degradation of Bis(4-nitrophenyl)methyl phosphate (B84403) in aqueous environments is a critical aspect of its environmental impact. Studies have shown that the compound undergoes hydrolysis, with the reaction mechanism being significantly influenced by the surrounding chemical matrix.

Research into the reactions of Bis(4-nitrophenyl)methyl phosphate with various nucleophiles and general bases in aqueous solutions has provided detailed insights into its degradation pathways. It has been observed that the reaction of one mole of this compound with general bases, such as amines, quantitatively yields one mole of p-nitrophenyl methylphosphonate (B1257008) and one mole of p-nitrophenol (or its corresponding anion, depending on the pH). acs.org The rates of formation for both products are identical, suggesting a concerted reaction mechanism. acs.org The solvent deuterium (B1214612) isotope effect (kH₂O/kD₂O) for these amine-catalyzed reactions is greater than 2, which is consistent with a general base-catalyzed mechanism where the amine facilitates the attack of a water molecule on the phosphorus center. acs.org

The reactivity of different amines in promoting the hydrolysis of this compound follows a Brønsted relationship, with a slope of 0.38. acs.org This correlation indicates that the rate of the reaction is dependent on the basicity of the amine. Interestingly, sterically hindered amines like s-collidine exhibit lower reactivity than predicted by the Brønsted correlation, suggesting that steric effects play a role in the transition state. acs.org

In addition to general base catalysis, this compound is also susceptible to nucleophilic attack by various anions. For instance, fluoride (B91410) ions and several oxyanions react with the compound via a nucleophilic mechanism, which is supported by a solvent deuterium isotope effect close to 1. acs.org In the presence of a high concentration of fluoride ions, a complete breakdown of the molecule is observed, releasing two moles of p-nitrophenol in a first-order process. acs.org At lower fluoride concentrations, the reaction is more complex, with the initial product, p-nitrophenyl methylphosphonate, reacting further with other bases present in the solution. acs.org Similarly, the reaction with benzohydroxamate anion also results in the release of two moles of p-nitrophenol in a single kinetic step. acs.org In contrast, phosphate and hydroxide (B78521) anions lead to the formation of one mole of p-nitrophenol and p-nitrophenyl methylphosphonate, likely through a nucleophilic displacement reaction. acs.org

The table below summarizes the reaction products of this compound with different reagents in aqueous media.

| Reagent | Reaction Type | Products |

| Amines (e.g., Pyridine, Imidazole) | General Base Catalysis | p-Nitrophenyl methylphosphonate, p-Nitrophenol |

| Fluoride Ion (high concentration) | Nucleophilic Attack | 2 moles of p-Nitrophenol |

| Fluoride Ion (low concentration) | Nucleophilic Attack | p-Nitrophenyl methylphosphonate, p-Nitrophenol |

| Benzohydroxamate Anion | Nucleophilic Attack | 2 moles of p-Nitrophenol |

| Phosphate and Hydroxide Anions | Nucleophilic Attack | p-Nitrophenyl methylphosphonate, p-Nitrophenol |

This table is based on data from Williams and Douglas (1972). acs.org

Hydrolytic Stability in Environmental Contexts

The hydrolytic stability of organophosphorus compounds is a key determinant of their persistence in the environment. Phosphonates, characterized by a direct phosphorus-carbon (P-C) bond, generally exhibit greater thermal and hydrolytic stability compared to their phosphate counterparts, which have a phosphorus-oxygen-carbon (P-O-C) linkage. clearsolutionsusa.com This enhanced stability is attributed to the stronger P-C bond, which is less susceptible to cleavage. clearsolutionsusa.com

The hydrolysis of phosphonates can proceed under both acidic and basic conditions, typically in a stepwise manner due to the presence of two ester groups. nih.gov The rate and mechanism of hydrolysis are influenced by factors such as pH and the nature of the substituents on the phosphorus atom and the leaving groups. nih.gov For instance, in the alkaline hydrolysis of aryl methylphosphonates, the reaction is initiated by the nucleophilic attack of a hydroxide ion on the phosphorus atom. The rate of this reaction increases with increasing hydroxide ion concentration. nih.gov

The table below provides a comparative overview of the factors influencing the hydrolytic stability of phosphonates.

| Factor | Influence on Hydrolytic Stability |

| P-C vs. P-O Bond | The P-C bond in phosphonates is generally more stable than the P-O-C linkage in phosphates, leading to greater hydrolytic stability. clearsolutionsusa.com |

| pH | Hydrolysis can be catalyzed by both acid and base. The rate is typically pH-dependent. nih.gov |

| Substituents | Electron-withdrawing groups on the aryl ring can increase the rate of hydrolysis by making the phosphorus atom more susceptible to nucleophilic attack. nih.gov |

Catalytic Degradation by Inorganic and Material Systems

The degradation of this compound can be significantly accelerated by various catalytic systems, including inorganic complexes and material-based catalysts. These catalysts can enhance the rate of hydrolysis by several orders of magnitude compared to the uncatalyzed reaction.

As discussed in Section 8.1, the hydrolysis of this compound is subject to nucleophilic catalysis by various anions. acs.org This represents a form of catalytic degradation where the catalyst (the nucleophile) is directly involved in the bond-breaking process.

While specific studies on the catalytic degradation of this compound by complex material systems are limited, extensive research on its close analog, Bis(4-nitrophenyl) phosphate (BNPP), provides valuable insights into potential degradation pathways. For example, the hydrolysis of BNPP has been shown to be catalyzed by a variety of systems:

Copper(II) bipyridine-capped plasmonic nanoparticles: These materials have demonstrated a significant, photo-enhanced catalytic activity towards the hydrolysis of BNPP. rsc.org

Zero-valent iron nanoparticles (nZVI): nZVI has been shown to effectively degrade BNPP in aqueous media. The process involves the initial hydrolysis of the P-O bonds, followed by the reduction of the nitro groups. rsc.org

Schiff base Mn(III) complexes: These complexes, particularly in micellar media, have been found to be highly efficient catalysts for the hydrolysis of BNPP. sigmaaldrich.com

Given the similar reactivity of the P-O-aryl linkage in both this compound and BNPP, it is plausible that these catalytic systems would also be effective in promoting the degradation of the methylphosphonate derivative. The catalytic cycle would likely involve the activation of the phosphorus center or the attacking nucleophile (water or hydroxide) by the catalyst, thereby lowering the activation energy for the hydrolysis reaction.

The table below summarizes some of the catalytic systems that have been shown to be effective for the degradation of the related compound, Bis(4-nitrophenyl) phosphate, and are likely to be effective for this compound as well.

| Catalytic System | Proposed Mechanism of Action |

| Nucleophilic Anions (e.g., F⁻, OH⁻) | Direct nucleophilic attack on the phosphorus center. acs.org |

| Copper(II) bipyridine-capped plasmonic nanoparticles | Photo-enhanced catalysis, likely involving the generation of reactive species or enhanced substrate binding. rsc.org |